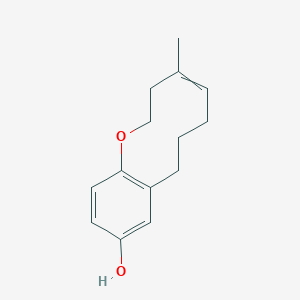
4-methyl-3,6,7,8-tetrahydro-2H-1-benzoxecin-10-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-3,6,7,8-tetrahydro-2H-1-benzoxecin-10-ol is a chemical compound belonging to the class of benzoxecins These compounds are characterized by a benzene ring fused to an oxecin ring, which is a seven-membered ring containing an oxygen atom The presence of a hydroxyl group at the 10th position and a methyl group at the 4th position further defines its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3,6,7,8-tetrahydro-2H-1-benzoxecin-10-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted benzene derivative with an appropriate oxecin precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-methyl-3,6,7,8-tetrahydro-2H-1-benzoxecin-10-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to saturate the benzene ring.
Substitution: The methyl group or hydroxyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group typically yields a ketone, while reduction may result in the formation of a fully saturated benzoxecin ring.
Scientific Research Applications
4-methyl-3,6,7,8-tetrahydro-2H-1-benzoxecin-10-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific pathways.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-methyl-3,6,7,8-tetrahydro-2H-1-benzoxecin-10-ol involves its interaction with molecular targets, such as enzymes or receptors. The hydroxyl group and the benzoxecin ring play crucial roles in these interactions, facilitating binding to specific sites on the target molecules. This binding can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-methyl-3,6,7,8-tetrahydro-2H-1-benzoxecin-10-one: Similar structure but with a ketone group instead of a hydroxyl group.
3,6,7,8-tetrahydro-2H-1-benzoxecin-10-ol: Lacks the methyl group at the 4th position.
4-methyl-2H-1-benzoxecin-10-ol: Lacks the tetrahydro structure, resulting in a different ring configuration.
Uniqueness
4-methyl-3,6,7,8-tetrahydro-2H-1-benzoxecin-10-ol is unique due to the specific arrangement of its functional groups and the presence of both a hydroxyl and a methyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H18O2 |
|---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
4-methyl-3,6,7,8-tetrahydro-2H-1-benzoxecin-10-ol |
InChI |
InChI=1S/C14H18O2/c1-11-4-2-3-5-12-10-13(15)6-7-14(12)16-9-8-11/h4,6-7,10,15H,2-3,5,8-9H2,1H3 |
InChI Key |
XRPYIGNEYBFIKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCCC2=C(C=CC(=C2)O)OCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















